molecular formula C6H14Br2N2 B044762 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-62-6

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No. B044762
M. Wt: 274 g/mol
InChI Key: WLUAJCSMROZCDP-USPAICOZSA-N
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Description

Synthesis Analysis

The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves several key steps that highlight the compound's intricate formation process. The synthesis of similar diazabicycloheptanes has been achieved through methods such as the reaction of disodium or dipotassium salt of cis-1, 2-(arenesulfonamido)cyclopropane with ethylene bromide, indicating a pathway that might be relevant for this compound as well (Majchrzak, Lambert, & Kotelko, 1983). Moreover, new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized utilizing the directed metalation strategy, suggesting a method for the introduction of substituents into the bicyclic framework (Jordis, Kesselgruber, & Nerdinger, 2001).

Molecular Structure Analysis

The molecular structure of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide was characterized, revealing insights into its conformation and stability. A study elucidated the crystal structure of a related compound, showing that the diazabicycloheptane ring system can adopt complex three-dimensional networks through hydrogen bonding, which may also apply to the dihydrobromide variant (Britvin & Rumyantsev, 2017).

Scientific Research Applications

  • Drug Discovery and Peptide Research : The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been found to enable its use as a branch point in peptides and as a building block in drug discovery (Ivon et al., 2015).

  • Asymmetric Organocatalysis : Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been shown to effectively catalyze the Biginelli reaction, which is important in producing 3,4-dihydropyrimidin-2(1H)-ones (González-Olvera et al., 2008).

  • Antiproliferative Activity : A specific hybrid compound involving 1S,4S-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene has demonstrated potent antiproliferative activity against cervical cancer cell lines (Laskar et al., 2018).

  • Chemical Research Potential : The molecule (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane shows potential applications in chemical research (Wu et al., 2011).

  • Antibacterial Activity : New chiral 7-(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Remuzon et al., 1992).

  • Medicinal Chemistry and Pharmaceutical Research : The synthesis of 2,5-diazabicyclo[2.2.1]heptane, widely used in these fields, has been described, providing easier access to this compound (Beinat et al., 2013).

  • Antineoplastic Activity : A related compound, 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication, exhibits remarkable antineoplastic activity and has shown a curative response in various tumor systems (Pettit et al., 1979).

  • Enantioselective Catalysis : C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane can be utilized in enantioselective catalysis (Jordis et al., 2001).

  • Neuronal Nicotinic Receptor Ligands : Synthesized 2,5-diazabicyclo[2.2.1]heptanes show potent alpha7 NNR agonist activity, critical for various physiological functions (Li et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H317, H319, H335 . The precautionary statements are P261, P280 .

properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAJCSMROZCDP-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925051
Record name 2-Methyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

CAS RN

125224-62-6
Record name (1S)-2-Methyl-2,5-diazobicyclo(2.2.1)heptane dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-methyl-2,5-diazobicyclo[2.2.1]heptane dihydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1S)-2-Methyl-2,5-diazobicyclo[2.2.1]heptane dihydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 3
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 4
Reactant of Route 4
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 5
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 6
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Citations

For This Compound
4
Citations
U Jordis, M Kesselgruber, S Nerdinger - Arkivoc, 2001 - arkat-usa.org
New C-substituted derivatives of (1S, 4S)-2-methyl-2, 5-diazabicyclo [2.2. 1] heptane were synthesized utilizing the directed metalation strategy. The absolute configuration of the 3-…
Number of citations: 2 www.arkat-usa.org
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
MJ Mealy, MR Luderer, WF Bailey… - The Journal of Organic …, 2004 - ACS Publications
The ability of a large and chemically diverse set of 30 chiral ligands to effect asymmetric cyclization of 2-(N,N-diallylamino)phenyllithium (1), derived from N,N-diallyl-2-bromoaniline (2) …
Number of citations: 46 pubs.acs.org
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com

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